molecular formula C10H7BrClN B13667178 6-Bromo-8-(chloromethyl)quinoline

6-Bromo-8-(chloromethyl)quinoline

Cat. No.: B13667178
M. Wt: 256.52 g/mol
InChI Key: GRYRUFMJFHMJJG-UHFFFAOYSA-N
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Description

6-Bromo-8-(chloromethyl)quinoline is a chemical compound with the molecular formula C10H7BrClN It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(chloromethyl)quinoline typically involves the bromination and chloromethylation of quinoline derivativesThe reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby enhancing efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-(chloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-8-(chloromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(chloromethyl)quinoline largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

    8-Chloroquinoline: Shares a similar structure but lacks the bromine atom.

    6-Bromoquinoline: Similar but without the chloromethyl group.

    8-Bromoquinoline: Similar but with the bromine atom at a different position.

Uniqueness: 6-Bromo-8-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and functionalization potential. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-8-(chloromethyl)quinoline

InChI

InChI=1S/C10H7BrClN/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6H2

InChI Key

GRYRUFMJFHMJJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CCl)Br

Origin of Product

United States

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